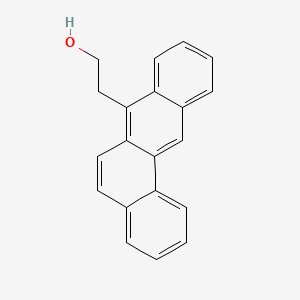

BENZ(a)ANTHRACENE-7-ETHANOL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63020-45-1 |

|---|---|

Molecular Formula |

C20H16O |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

2-benzo[a]anthracen-7-ylethanol |

InChI |

InChI=1S/C20H16O/c21-12-11-19-17-8-4-2-6-15(17)13-20-16-7-3-1-5-14(16)9-10-18(19)20/h1-10,13,21H,11-12H2 |

InChI Key |

NKALMYNXJQQHFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benz a Anthracene 7 Ethanol

Strategies for Benz(a)anthracene (B33201) Core Scaffold Construction

The creation of the tetracyclic benz[a]anthracene framework is a foundational step. Chemists have developed a range of strategies, from modern transition metal-catalyzed reactions to classical organic syntheses, to achieve this.

In recent years, transition metal catalysis has emerged as a powerful tool for the efficient and selective synthesis of complex aromatic systems like benz[a]anthracene. Current time information in Bangalore, IN. These methods offer significant advantages over classical routes, often providing higher yields, greater functional group tolerance, and milder reaction conditions. A variety of metals have been employed to catalyze the formation of the anthracene (B1667546) and benz[a]anthracene core. Current time information in Bangalore, IN.nih.gov

Palladium is a prominent catalyst in this field. For instance, a highly regioselective palladium-catalyzed tandem C−H activation/biscyclization reaction has been developed to construct the tetracyclic benz[a]anthracene framework. Current time information in Bangalore, IN.sciencemadness.org One reported system uses a combination of Pd(OAc)₂ (palladium(II) acetate) and PPh₃ (triphenylphosphine) to effectively catalyze the reaction between propargylic carbonates and terminal alkynes, leading to the desired benz[a]anthracene structure. Current time information in Bangalore, IN. The mechanism of this tandem process involves palladium-catalyzed C-H activation and subsequent cyclization steps. sciencemadness.org Other transition metals have also proven effective in synthesizing the broader class of anthracene scaffolds, highlighting the versatility of this approach. Current time information in Bangalore, IN.

| Transition Metal Catalyst | Type of Reaction Catalyzed | Reference |

|---|---|---|

| Palladium (Pd) | Tandem C-H Activation/Biscyclization, Cross-Coupling Reactions | Current time information in Bangalore, IN.sciencemadness.org |

| Rhodium (Rh) | Cycloaddition Reactions | Current time information in Bangalore, IN. |

| Ruthenium (Ru) | Ring-Closing Metathesis, Cycloaddition | Current time information in Bangalore, IN.orgsyn.org |

| Gold (Au) | Cyclization of o-alkynyldiarylmethanes | Current time information in Bangalore, IN. |

| Iridium (Ir) | [2+2+2] Cycloaddition Reactions | Current time information in Bangalore, IN. |

| Cobalt (Co) | Cyclization Reactions | Current time information in Bangalore, IN. |

| Zinc (Zn) | Cyclization Reactions | Current time information in Bangalore, IN. |

| Indium (In) | Cyclization Reactions | Current time information in Bangalore, IN. |

A powerful and convergent strategy for constructing the benz[a]anthracene skeleton combines the Suzuki-Miyaura cross-coupling reaction with ring-closing metathesis (RCM). orgsyn.orgsmolecule.comchemicalbook.com This multi-step methodology offers a versatile route to substituted benz[a]anthracene derivatives. orgsyn.org

The general sequence reported by de Koning and co-workers involves several key transformations: orgsyn.orgsmolecule.com

Allylation: An appropriate starting material, such as 2-bromonaphthoquinone, is allylated. orgsyn.org

Suzuki-Miyaura Coupling: The resulting naphthalene (B1677914) derivative undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitably substituted boronic acid, such as (2-formyl-4-methoxyphenyl)boronic acid, to form a crucial C-C bond and link the two aromatic precursors. orgsyn.orgsmolecule.comchemicalbook.com

Olefin Introduction: The aldehyde functionality from the boronic acid is then converted into an olefin, for example, via a Wittig reaction. orgsyn.orgchemicalbook.com

Isomerization: The allyl group on the naphthalene moiety is isomerized to create a conjugated diene system. orgsyn.orgsmolecule.com

Ring-Closing Metathesis (RCM): The final key step employs a ruthenium-based catalyst, such as the Grubbs II catalyst, to facilitate the RCM of the diene, closing the final ring and forming the benz[a]anthracene aromatic core. orgsyn.orgsmolecule.com

This synergistic approach leverages the strengths of two major name reactions in organic synthesis to build the complex polycyclic framework with good yields. chemicalbook.com

Prior to the widespread adoption of transition metal catalysis, the synthesis of benz[a]anthracene and its parent, anthracene, relied on classical organic reactions. Current time information in Bangalore, IN. While sometimes limited by harsh conditions or lower selectivity, these methods are still fundamental in organic chemistry.

Common classical approaches include:

Diels-Alder Reaction: This [4+2] cycloaddition is a cornerstone of ring formation. For instance, the reaction of 1,4-naphthoquinone (B94277) with substituted styrenes can be used to prepare substituted benz[a]anthracene-7,12-diones, which can then be reduced to the corresponding benz[a]anthracene. acs.orgacs.org Another approach involves the reaction of ortho-quinodimethanes with dienophiles like 1,2-dihydronaphthalenes. chemicalbook.comrsc.org

Friedel-Crafts Reactions: These reactions, particularly Friedel-Crafts acylation and alkylation, are used to form new C-C bonds with aromatic rings. The synthesis of benz[a]anthracene can be achieved from naphthalene and phthalic anhydride, or from phenanthrene (B1679779) and succinic anhydride. nih.gov

Elbs Reaction: This reaction involves the cyclodehydration of o-methyl or o-methylene-substituted diarylketones to form polycyclic aromatic hydrocarbons like anthracene. researchgate.net

Reduction of Diones: A common route to the parent benz[a]anthracene involves the reduction of commercially available benz[a]anthracene-7,12-dione. orgsyn.orgorgsyn.org A well-established procedure uses hydriodic acid and red phosphorus to perform this reduction in high yield. orgsyn.orgorgsyn.org

Targeted Synthesis of Benz(a)anthracene-7-ethanol and Analogues for Research

The synthesis of the specific target compound, this compound, also known as 7-(2-hydroxyethyl)benz[a]anthracene, requires the introduction of an ethanol (B145695) group at the C7 position of the pre-formed benz[a]anthracene core. Research has confirmed the synthesis of this compound and its close analogues for mechanistic and toxicological studies. nih.gov

While detailed protocols are specific to individual research labs, a general synthetic strategy can be outlined based on known chemical transformations and synthesized analogues. A key precursor is Benz[a]anthracene-7-methanol, which is commercially available and has been synthesized for research. smolecule.comchemicalbook.combiosynth.comclearsynth.com

Plausible synthetic routes to introduce the ethanol side chain include:

Homologation from a 7-Methanol Derivative: Benz[a]anthracene-7-methanol can be converted to the corresponding 7-chloromethyl or 7-bromomethyl derivative. This halide can then be used in a chain extension sequence, for example, by reacting with cyanide followed by reduction, or via a Grignard reagent followed by reaction with formaldehyde.

Reduction of a 7-Acetic Acid Derivative: The synthesis of benz[a]anthracene-7-acetic acid analogues has been reported. nih.gov The carboxylic acid group of such a compound can be reduced to the primary alcohol of the ethanol side chain using a reducing agent like lithium aluminum hydride (LiAlH₄).

Grignard Reaction on a 7-Carboxaldehyde: Synthesis of a benz[a]anthracene-7-carboxaldehyde intermediate, followed by a Grignard reaction with a methylmagnesium halide (e.g., CH₃MgBr), would yield this compound upon aqueous workup. chemtube3d.comambeed.com The formation of carboxaldehyde functionalities on the benz[a]anthracene skeleton has been documented. nih.gov

The synthesis of the closely related analogue, 12-methylthis compound, involves similar principles, starting from a 12-methylbenz[a]anthracene precursor.

Preparation of Labeled this compound Derivatives for Mechanistic Studies

For mechanistic studies, particularly in metabolomics and toxicology, isotopically labeled compounds are invaluable. uni-muenchen.de The synthesis of labeled this compound can be achieved by incorporating isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into the molecule.

Carbon-13 (¹³C) Labeling: The synthesis of uniformly ¹³C-labeled (U-¹³C) benz[a]anthracene has been reported, providing a heavily labeled core for further functionalization. acs.org The synthesis starts from simple ¹³C-labeled precursors like U-¹³C-benzene. acs.org Furthermore, the direct precursor analogue, Benz[a]anthracene-7-methanol-¹³C, is available, indicating that synthetic routes to C7-functionalized, labeled compounds are established. medchemexpress.com These labeled precursors can then be converted to the target ethanol derivative using the methods described in section 2.2.

Deuterium (²H) Labeling: Site-specific deuteration of the benz[a]anthracene core is a common strategy. medchemexpress.com One method involves the synthesis of a specific bromobenz[a]anthracene intermediate, followed by lithiation with t-butyllithium and quenching the resulting organolithium species with deuterium oxide (D₂O) to install the deuterium label with high incorporation. medchemexpress.com Alternatively, reduction of bromo-derivatives with lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to introduce deuterium. clearsynth.commedchemexpress.com Once the deuterated benz[a]anthracene core is prepared, the 7-ethanol side chain can be introduced to yield the final labeled product for use in mechanistic investigations. The use of deuterated compounds is a staple in mass spectrometry-based studies to trace metabolic pathways. orgsyn.org

Biological Disposition and Biotransformation Studies of Benz a Anthracene 7 Ethanol

Absorption and Distribution in Biological Systems (In Vitro and Non-Human In Vivo Models)

There is no specific information available in the reviewed scientific literature regarding the absorption and distribution of Benz(a)anthracene-7-ethanol in in vitro or non-human in vivo models.

For the parent compound, benz[a]anthracene, absorption can occur through inhalation, ingestion, and dermal contact. inchem.org It is known to be distributed into fatty tissues. ontosight.ai The addition of an ethanol (B145695) group to the benz[a]anthracene structure to form this compound increases its polarity. This modification could theoretically influence its absorption and distribution characteristics, potentially altering its bioavailability and tissue accumulation patterns compared to the more hydrophobic parent compound. ontosight.ai However, without direct experimental data, these considerations remain hypothetical.

Enzymatic Metabolism and Metabolite Identification

Specific studies identifying the enzymatic pathways and metabolites involved in the biotransformation of this compound are not available. The metabolic processes for polycyclic aromatic hydrocarbons (PAHs) are generally complex, involving multiple enzymatic steps.

Phase I Biotransformation Pathways (e.g., Cytochrome P450 Monooxygenases, Epoxide Hydrolases)

Direct evidence for the Phase I metabolism of this compound is absent from the scientific literature. It is widely established that Cytochrome P450 (CYP) monooxygenases are the primary enzymes responsible for initiating the metabolism of PAHs. aacrjournals.org For the parent compound, benz[a]anthracene, members of the CYP1A, CYP1B, and CYP2C sub-families are implicated in its metabolism. ontosight.aiscielo.org.mxnih.gov

Research on the closely related compound, 7-ethylbenz[a]anthracene (7-EBA), shows that it is metabolized by rat liver microsomes into various dihydrodiols. nih.govnih.gov This process is catalyzed by CYP enzymes, followed by the action of epoxide hydrolases. nih.gov One of the metabolites studied in conjunction with 7-EBA was its 7-alpha-hydroxyethyl derivative (7-α-OHEBA), which is structurally similar to this compound. This derivative was found to be further metabolized into dihydrodiols. nih.gov This suggests that this compound could potentially undergo similar enzymatic transformations, but this has not been experimentally verified.

Formation of Dihydrodiols and Quinone Metabolites

There are no studies that have identified dihydrodiol or quinone metabolites resulting from the biotransformation of this compound.

The metabolism of the parent benz[a]anthracene is known to produce several trans-dihydrodiols, including the 3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols. nih.govasm.org The formation of these metabolites is a critical step in the activation of PAHs to their ultimate carcinogenic forms. asm.org Additionally, the oxidation of benz[a]anthracene can lead to the formation of benz[a]anthracene-7,12-dione, a quinone metabolite. asm.orgresearchgate.net It is plausible that this compound could also be metabolized to various hydroxylated dihydrodiols, but the specific isomers and the extent of their formation are unknown.

Phase II Conjugation Reactions (e.g., Glucuronidation, Glutathione (B108866) Conjugation)

No information is available regarding the Phase II conjugation of this compound metabolites. Phase II reactions, such as glucuronidation and glutathione conjugation, are typically detoxification pathways that increase the water solubility of metabolites to facilitate their excretion. acs.org Studies on the biliary metabolites of the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have shown that they are subject to hydrolysis by β-glucuronidase, indicating that they exist as glucuronide conjugates. nih.gov This suggests that the hydroxylated metabolites of this compound would likely undergo similar conjugation reactions, but this remains to be investigated.

Modulation of Biotransformation Enzyme Systems by this compound

There are no direct studies examining the ability of this compound to modulate biotransformation enzyme systems.

AhR-Mediated Induction of Cytochrome P450 Enzymes

The potential for this compound to induce cytochrome P450 enzymes via the Aryl Hydrocarbon Receptor (AhR) has not been studied. Many PAHs are known ligands for the AhR, and their binding to this receptor initiates the transcriptional activation of several genes, including CYP1A1, CYP1A2, and CYP1B1. scielo.org.mxnih.gov The parent compound, benz[a]anthracene, is a known AhR agonist and induces these enzymes. nih.govnih.govontosight.ai Whether the addition of the 7-ethanol group alters the affinity of the molecule for the AhR or its capacity to induce CYP enzymes is currently unknown.

Comparative Biotransformation with Related Polycyclic Aromatic Hydrocarbons

The biotransformation of this compound is best understood by comparing it to its parent compound, benz[a]anthracene (BA), and other structurally related PAHs. The metabolism of PAHs generally proceeds through Phase I and Phase II reactions, aiming to convert the lipophilic compounds into more water-soluble forms for excretion. nih.gov

Metabolism of the Parent Compound, Benz[a]anthracene: The metabolism of benz[a]anthracene is initiated by CYP enzymes, which introduce oxygen into the aromatic ring system. portlandpress.com This typically results in the formation of epoxides, which are then hydrated by epoxide hydrolase to form trans-dihydrodiols. nih.govportlandpress.com For benz[a]anthracene, hydroxylation can occur at several positions, including the 3,4-, 5,6-, and 8,9-bonds, yielding various phenols and dihydrodihydroxy compounds. portlandpress.com Metabolic action has also been detected at the 7- and 12-positions. portlandpress.comscispace.com These dihydrodiols are key intermediates, as further epoxidation can lead to the formation of highly reactive diol-epoxides, which are often the ultimate carcinogenic species.

Comparison with Methylated and Ethyl-Substituted Derivatives: Studies comparing the metabolism of various 7-substituted benz[a]anthracene derivatives provide crucial insights. The metabolism of 7-methylbenz[a]anthracene (B135024) (7-MBA) and 7-ethylbenz[a]anthracene (7-EBA) has been investigated in rat liver preparations. portlandpress.comnih.gov

7-Methylbenz[a]anthracene (7-MBA): Is metabolized into its hydroxymethyl derivative, as well as various dihydrodiols (likely at the 8,9- and 5,6-positions) and phenolic products. portlandpress.com

7-Ethylbenz[a]anthracene (7-EBA): Similarly, 7-EBA is metabolized to form dihydrodiols at the 1,2-, 3,4-, 5,6-, 8,9-, and 10,11-positions. nih.gov Metabolism also occurs on the ethyl side chain, yielding 7-α-hydroxyethyl derivatives. nih.gov

A key finding is that the metabolic pathways for the aromatic ring systems of 7-EBA and 7-MBA are qualitatively similar, though quantitative differences may exist which could explain their differing carcinogenic potentials. nih.gov

Inferred Metabolism of this compound: Based on the metabolism of its analogues, the biotransformation of this compound would likely involve two main sites of action: the aromatic ring system and the 7-ethanol substituent.

Ring Oxidation: Like the parent compound, the benz[a]anthracene rings would undergo oxidation by CYP enzymes to form various dihydrodiols (e.g., 8,9-dihydrodiol, 10,11-dihydrodiol).

Side-Chain Oxidation: The primary alcohol of the 7-ethanol group is a likely target for alcohol dehydrogenases and aldehyde dehydrogenases, which would oxidize it first to an aldehyde (benz(a)anthracene-7-acetaldehyde) and subsequently to a carboxylic acid (benz(a)anthracene-7-acetic acid).

Species-Specific Differences: It is important to note that significant species-specific differences exist in PAH metabolism. A comparative study of benzo[a]pyrene (B130552) and 7,12-dimethylbenz[a]anthracene metabolism in rat and human mammary epithelial cells found a major qualitative difference: rat cells were capable of conjugating significant amounts of PAH metabolites with glucuronic acid, whereas human cells were not. aacrjournals.org Such differences in Phase II conjugation pathways can dramatically alter the toxicity and clearance of these compounds.

| Compound | Primary Metabolic Pathways | Key Metabolites Identified | Reference(s) |

|---|---|---|---|

| Benz[a]anthracene | Ring hydroxylation and epoxidation | 3,4-dihydrodiol, 5,6-dihydrodiol, 8,9-dihydrodiol, phenols | portlandpress.com |

| 7-Methylbenz[a]anthracene | Ring hydroxylation and side-chain hydroxylation | Hydroxymethyl derivatives, 8,9-dihydrodiol, 5,6-dihydrodiol, phenols | portlandpress.com |

| 7-Ethylbenz[a]anthracene | Ring hydroxylation and side-chain hydroxylation | 1,2-, 3,4-, 5,6-, 8,9-, 10,11-dihydrodiols; 7-α-hydroxyethyl derivatives | nih.gov |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | Ring and side-chain hydroxylation; glucuronidation (in rats) | Dihydrodiols, hydroxymethyl derivatives, glucuronide conjugates | aacrjournals.org |

| Benzo[a]pyrene (B[a]P) | Ring hydroxylation and epoxidation | 7,8-diol, 9,10-diol, phenols, quinones | nih.govaacrjournals.org |

Molecular Mechanisms of Biological Interaction with Benz a Anthracene 7 Ethanol

DNA Adduct Formation and Characterization

The genotoxicity of many PAHs, including benz(a)anthracene (B33201) derivatives, is intrinsically linked to their ability to form covalent adducts with DNA. This process is not direct but requires metabolic activation to convert the relatively inert parent compound into highly reactive electrophilic intermediates.

The covalent binding of Benz(a)anthracene-7-ethanol to nucleic acids is a critical initiating step in its potential mutagenic and carcinogenic activity. Like its parent compound, this compound undergoes metabolic activation, a process primarily mediated by cytochrome P450 enzymes. This enzymatic conversion generates highly reactive diol epoxide metabolites. These electrophilic intermediates are the ultimate carcinogenic forms that can attack nucleophilic sites on DNA bases, leading to the formation of stable covalent bonds known as DNA adducts.

The formation of these adducts can distort the DNA helix, interfere with DNA replication and transcription, and ultimately lead to mutations if not properly repaired. The specific reactive metabolite of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a structurally similar and well-studied PAH, has been identified as the anti-diol epoxide, which covalently binds to deoxyadenosine (B7792050) and deoxyguanosine residues in DNA. This mechanism is considered a general pathway for many carcinogenic PAHs, suggesting that this compound likely follows a similar route of metabolic activation and subsequent covalent binding to DNA.

The precise identification and structural characterization of DNA adducts are essential for understanding the specific types of genetic damage induced by a chemical. For benz(a)anthracene and its derivatives, research has focused on identifying the adducts formed after metabolic activation. While studies specifically detailing the adducts of this compound are limited, extensive research on the parent compound and related derivatives provides a clear model.

The primary adducts formed by the reactive diol epoxides of benz(a)anthracene are with the purine (B94841) bases of DNA, namely guanine (B1146940) and adenine. The major adducts are typically formed through the reaction of the epoxide with the exocyclic amino groups of these bases. For instance, the reaction of benz(a)anthracene diol epoxides with DNA results in the formation of adducts at the N2 position of guanine and the N6 position of adenine. The structural elucidation of these adducts often employs sophisticated analytical techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and fluorescence spectroscopy to confirm the exact site of attachment and the stereochemistry of the adduct.

The biological consequence of DNA adduct formation is determined not only by the initial level of adduction but also by the kinetics of their formation and the efficiency of their removal by cellular DNA repair mechanisms. In vitro studies using cell cultures or isolated DNA provide a controlled environment to investigate these dynamics.

Studies on benz(a)anthracene derivatives have shown that the rate of DNA adduct formation is dependent on the concentration of the reactive metabolite and the activity of metabolic enzymes. Once formed, the persistence of these adducts is a critical factor in determining their mutagenic potential. The nucleotide excision repair (NER) pathway is the primary mechanism for removing bulky PAH-DNA adducts. The efficiency of NER can vary depending on the specific structure of the adduct and its location within the genome. Adducts that are repaired slowly or are located in regions of the DNA that are not readily accessible to repair enzymes have a higher probability of leading to permanent mutations.

Interaction with Cellular Receptors and Signaling Pathways

Beyond direct DNA damage, this compound can also exert biological effects by interacting with and modulating key cellular signaling pathways that control gene expression and the cellular response to chemical stress.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that functions as a cellular sensor for a wide range of aromatic compounds, including PAHs. Benz(a)anthracene is a known agonist for the AhR. Upon binding to a ligand like this compound, the AhR undergoes a conformational change, translocates from the cytoplasm to the nucleus, and forms a heterodimer with the AhR Nuclear Translocator (ARNT).

This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. This binding event drives the transcription of a battery of genes, most notably members of the cytochrome P450 family, such as CYP1A1 and CYP1B1. The induction of these enzymes is a double-edged sword: while it is part of a detoxification response aimed at metabolizing and eliminating the foreign compound, it is also the very process that metabolically activates PAHs into their DNA-reactive forms. Therefore, by activating the AhR, this compound can initiate a feedback loop that enhances its own metabolic activation, thereby potentially increasing the formation of DNA adducts.

Table 1: AhR-Mediated Gene Induction by PAHs

| Gene | Function | Consequence of Induction |

|---|---|---|

| CYP1A1 | Xenobiotic Metabolism (Phase I Enzyme) | Metabolic activation of PAHs to reactive diol epoxides. |

| CYP1B1 | Xenobiotic Metabolism (Phase I Enzyme) | Metabolic activation of PAHs to reactive diol epoxides. |

| NQO1 | Detoxification (Phase II Enzyme) | Detoxification of reactive quinones. |

| GSTA1 | Detoxification (Phase II Enzyme) | Conjugation and detoxification of metabolites. |

This table provides a generalized overview of genes induced by PAH activation of the AhR and is not specific to this compound due to a lack of specific data.

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response. It controls the expression of a wide array of genes that protect cells from oxidative stress and electrophilic damage. The metabolism of PAHs, including benz(a)anthracene derivatives, can generate reactive oxygen species (ROS) and electrophilic intermediates, which are potent activators of the NRF2 pathway.

Under normal conditions, NRF2 is held in the cytoplasm and targeted for degradation by the Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, NRF2 is stabilized, allowing it to translocate to the nucleus. There, it dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of numerous protective enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs), which play a crucial role in detoxifying reactive metabolites and reducing oxidative stress. The modulation of the NRF2 pathway by metabolites of this compound represents a critical cellular defense mechanism against its potential toxicity. The balance between the AhR-mediated activation and the NRF2-mediated detoxification pathways is a key determinant of the ultimate biological outcome following exposure to this compound.

Generation of Reactive Oxygen Species and Oxidative Stress

The metabolic activation and molecular interactions of polycyclic aromatic hydrocarbons (PAHs), including Benz(a)anthracene and its derivatives, are intrinsically linked to the generation of reactive oxygen species (ROS). jeb.co.in ROS are chemically reactive molecules containing oxygen, such as peroxides and free radicals, which can cause significant damage to cellular structures. wjbphs.com An imbalance between the production of these reactive species and a biological system's capacity to detoxify them or repair the resulting damage leads to a state known as oxidative stress. wjbphs.com

Metabolites of Benz(a)anthracene are known to be toxic, and this toxicity is partly mediated by the induction of oxidative stress. jeb.co.in Studies on the parent compound, Benz(a)anthracene, have demonstrated that it can cause oxidative damage to the DNA of human lymphocytes in vitro. This damage is dose-dependent and can be inhibited by antioxidants, which act as radical scavengers, suggesting a mechanism involving the production of ROS. jeb.co.in Research on neuronal cells has also indicated that Benz(a)anthracene can induce neurodegeneration through oxidative stress-induced injury. researchgate.net This is characterized by a significant decrease in the activity of antioxidant enzymes like catalase and glutathione-S-transferase (GST), as well as reduced levels of glutathione (GSH), a key cellular antioxidant. researchgate.net

Structurally similar compounds provide further insight into the mechanisms by which this compound may generate ROS. For instance, studies involving the photoirradiation of oxygenated Benz(a)anthracene derivatives with UVA light have shown the generation of singlet oxygen, a specific type of ROS. nih.gov This process, in turn, induces lipid peroxidation, the oxidative degradation of lipids, which can lead to cell membrane damage. nih.gov One such studied compound, 7-hydroxymethyl-12-methylbenz(a)anthracene (7-CH2OH-12-MBA), which is structurally analogous to this compound, was found to induce lipid peroxidation upon UVA exposure. nih.gov This suggests that the presence of a hydroxyl-containing substituent, such as the ethanol (B145695) group, on the Benz(a)anthracene ring system is compatible with the generation of ROS.

The process of redox cycling is another significant pathway for ROS production by PAH metabolites. acs.org Quinone metabolites, formed through the oxidation of PAH dihydrodiols, can participate in futile redox cycles. In this process, the quinone is enzymatically reduced to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion radical. This cycle can repeat, leading to an amplification of ROS and the depletion of cellular reducing equivalents like NADPH, culminating in severe oxidative stress. acs.org Given that Benz(a)anthracene can be metabolized to such intermediates, this pathway is a plausible mechanism for ROS generation by its derivatives, including this compound.

Table 1: Research Findings on Oxidative Stress Induced by Benz(a)anthracene and its Derivatives

| Compound Studied | Biological System | Key Findings | Reference |

| Benz(a)anthracene | Human Lymphocytes | Induced dose-dependent oxidative DNA damage. | jeb.co.in |

| Benz(a)anthracene | Mouse Hippocampal Neuronal Cells | Reduced activity of antioxidant enzymes (Catalase, GST) and decreased GSH levels. | researchgate.net |

| 7-Hydroxymethyl-12-methyl-BA | In vitro (Methanol solution with methyl linoleate) | Generated singlet oxygen and induced lipid peroxidation upon UVA photoirradiation. | nih.gov |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | Rat Mammary Gland Tissues | Increased malondialdehyde (a marker of lipid peroxidation); decreased superoxide dismutase, catalase, and glutathione. | wjbphs.com |

Protein Adduct Formation and Functional Consequences

Research on compounds structurally related to this compound provides strong evidence for this mechanism. For example, a study comparing the metabolic activation of 7-methylbenz[a]anthracene (B135024) (7-MBA) and 7-ethylbenz[a]anthracene (7-EBA) in mouse-skin microsomes found that 7-MBA was bound covalently to microsomal protein at a level ten times greater than that of 7-EBA. nih.gov This highlights that the nature of the alkyl substituent on the Benz(a)anthracene core significantly influences the extent of protein binding. This suggests that the ethanol group at position 7 of this compound would likewise be a critical determinant in its propensity to form protein adducts.

Further studies on the potent carcinogen 7,12-dimethylbenz(a)anthracene (DMBA) in rat mammary parenchymal cells have also demonstrated protein adduct formation in vivo. scispace.com In this model, the amount of DMBA bound to protein was substantial, although less than half of that bound to DNA. scispace.com The formation of these adducts represents a significant interaction with the cellular machinery.

The functional consequences of protein adduct formation are diverse and depend on the specific protein targeted. Binding to enzymes involved in xenobiotic metabolism, for instance, could alter their activity, potentially leading to either enhanced activation or impaired detoxification of the PAH. scielo.org.mx The interaction of PAHs and their derivatives with transport proteins like serum albumin has also been studied. Research on anthracene (B1667546) and its various oxidative derivatives showed that the type and position of the functional group dramatically influence binding affinity to human serum albumin. researchgate.net Specifically, a carboxylic group greatly increased binding affinity, while derivatives with aldehyde or methanol (B129727) groups showed weaker interactions. researchgate.net This indicates that the ethanol group of this compound would play a specific role in its transport and bioavailability.

The accumulation of PAH metabolites bound to proteins in certain tissues may increase their cytotoxic, mutagenic, or carcinogenic potential within those organs. cdc.gov The alteration of protein function can disrupt critical cellular pathways, leading to cellular dysfunction and contributing to the toxic effects associated with PAH exposure.

Table 2: Evidence of Protein Adduct Formation by Benz(a)anthracene Derivatives

| Compound Studied | System | Key Findings on Protein Binding | Reference |

| 7-Methylbenz[a]anthracene (7-MBA) | Mouse-skin microsomes | Covalently bound to microsomal protein at 10 times the level of 7-ethylbenz[a]anthracene. | nih.gov |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | Rat mammary parenchymal cells (in vivo) | Formed significant protein adducts, though at levels less than DNA adducts. Binding declined over 14 days. | scispace.com |

| Anthracene Derivatives | Human Serum Albumin (HSA) | Binding affinity was highly dependent on the type and position of the functional group (e.g., carboxylic, hydroxyl, aldehyde). | researchgate.net |

Advanced Analytical Methodologies for Benz a Anthracene 7 Ethanol and Its Metabolites

Extraction and Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical first step to remove interferences and concentrate the analyte of interest before instrumental analysis. The choice of technique depends on the sample matrix, the physicochemical properties of the analyte, and the desired sensitivity.

Solid-Phase Microextraction and Accelerated Solvent Extraction

Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that utilizes a coated fiber to adsorb analytes from a sample matrix. nih.gov For PAH derivatives, a common fiber coating is polydimethylsiloxane (B3030410) (PDMS). The process involves exposing the fiber to the sample (either directly or in the headspace) for a set time at a specific temperature, followed by thermal desorption of the concentrated analytes directly into the injection port of a gas chromatograph. nih.gov This method is valued for its simplicity, reduced solvent waste, and integration of extraction, concentration, and sample introduction into a single step.

Accelerated Solvent Extraction (ASE) is an automated technique that uses conventional solvents at elevated temperatures (50–200°C) and pressures (1500–2000 psi) to rapidly extract analytes from solid and semi-solid samples. rsc.orgnih.gov The high temperature accelerates the extraction kinetics, while the high pressure keeps the solvent below its boiling point, enabling safe and efficient extraction. ASE significantly reduces solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. nih.gov For a compound like Benz(a)anthracene-7-ethanol in a solid matrix such as soil or tissue, a mixture of solvents like dichloromethane (B109758) and acetone (B3395972) could be employed to ensure quantitative recovery. rsc.org

| Parameter | Solid-Phase Microextraction (SPME) | Accelerated Solvent Extraction (ASE) |

|---|---|---|

| Principle | Equilibrium-based partitioning of analytes between sample matrix and a coated fiber. | Exhaustive extraction using solvents at elevated temperature and pressure. |

| Solvent Usage | Solvent-free or minimal solvent usage. | Reduced solvent volume (typically 10-40 mL per sample) compared to traditional methods. nih.gov |

| Automation | Can be fully automated with an autosampler. | Fully automated for multiple samples. |

| Typical Matrices | Water, air, food headspace, biological fluids. nih.gov | Soil, sediment, tissues, food products. rsc.orgresearchgate.net |

| Key Advantages | Simple, fast, integrates sampling and concentration, environmentally friendly. | Fast (12-20 min/sample), efficient, low solvent use, high sample throughput. rsc.org |

Solvent Extraction Optimization for Polycyclic Aromatic Hydrocarbon Derivatives

The optimization of traditional solvent extraction, such as liquid-liquid extraction (LLE), is fundamental for achieving high recovery of PAH derivatives. Key parameters that require careful optimization include the choice of solvent, solvent-to-sample ratio, extraction time, and temperature.

For hydroxylated PAHs like this compound, the polarity of the extraction solvent is a critical factor. While nonpolar solvents like hexane (B92381) are effective for parent PAHs, a more polar solvent or a mixture is often required for their more polar metabolites. Research on the metabolism of related compounds like 7-ethylbenz[a]anthracene involves extraction from microsomal preparations using organic solvents, followed by purification, highlighting the need for efficient solvent-based separation from complex biological components. nih.gov The use of ethanol (B145695) in combination with other solvents has been explored for extracting phenolic compounds, and similar principles would apply to the ethanol derivative of Benz(a)anthracene (B33201). The optimal conditions often involve balancing analyte solubility with the minimization of co-extracted interfering substances.

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures containing PAH derivatives. Gas and liquid chromatography are the two most powerful and widely used techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds like PAHs and their derivatives. The separation is achieved on a capillary column, followed by detection with a mass spectrometer, which provides both high sensitivity and structural information for confident identification.

For the analysis of Benz(a)anthracene and its derivatives, a low- to mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is typically used. hpst.cz A programmed temperature ramp is employed to elute a wide range of PAHs based on their boiling points. High-resolution GC columns are essential for separating isomeric PAHs, such as Benz(a)anthracene from Chrysene and Triphenylene, which often co-elute. cdc.govshimadzu.com The mass spectrometer is commonly operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the target analytes. For even greater selectivity in complex matrices, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode can be utilized. shimadzu.com

| Parameter | Typical Condition |

|---|---|

| Instrument | Gas Chromatograph coupled to a Quadrupole or Ion Trap Mass Spectrometer. shimadzu.comshimadzu.com |

| Column | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness (e.g., Rxi-PAH, DB-5ms). shimadzu.com |

| Carrier Gas | Helium or Hydrogen at a constant flow or linear velocity. hpst.cz |

| Injection Mode | Splitless or Pulsed Splitless for trace analysis. hpst.cz |

| Oven Program | Initial temp ~80-100°C, ramped at 5-15°C/min to a final temp of ~320-350°C. shimadzu.com |

| MS Ionization | Electron Ionization (EI) at 70 eV. |

| MS Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). shimadzu.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and powerful technique, particularly well-suited for the analysis of less volatile or thermally labile PAH metabolites. It is frequently the method of choice for separating complex mixtures of PAH derivatives formed during metabolic studies. nih.govnih.gov

The most common mode for this analysis is reversed-phase HPLC, which utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. cdc.gov A gradient elution, typically with a mixture of acetonitrile (B52724) and water, is used to separate the compounds. researchgate.netfda.gov One of the major advantages of HPLC is its compatibility with highly sensitive and selective detectors. Fluorescence detection (FLD) is particularly effective for PAHs because many of these compounds, including Benz(a)anthracene, are naturally fluorescent, allowing for very low detection limits. fda.govthermofisher.com A Diode Array Detector (DAD) or UV detector can also be used, providing spectral information that aids in identification. uci.edu

| Parameter | Typical Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography system. uci.edu |

| Column | Reversed-phase C18 column (e.g., 150-250 mm length, 4.6 mm I.D., 3-5 µm particle size). cdc.govfda.gov |

| Mobile Phase | Gradient of Acetonitrile and Water. researchgate.netfda.gov |

| Flow Rate | 1.0 - 1.5 mL/min. researchgate.net |

| Detector | Fluorescence Detector (FLD) with programmable wavelength switching. thermofisher.com |

| Example FLD Program | Time-programmed excitation and emission wavelengths optimized for specific PAHs or their metabolites. |

Spectroscopic and Spectrometric Detection Methods

The identification and quantification of this compound and its metabolites rely on sensitive and selective detection methods coupled with chromatographic separation.

Mass Spectrometry (MS) , as mentioned, is a powerful detector for both GC and LC. It provides molecular weight information from the molecular ion and structural details from the fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental composition and unambiguous identification of unknown metabolites.

Fluorescence Spectroscopy is an exceptionally sensitive detection method for fluorescent compounds like Benz(a)anthracene and its derivatives. nih.gov When coupled with HPLC, a fluorescence detector can be programmed to switch excitation and emission wavelengths during the chromatographic run to optimize the signal for each eluting compound. This selectivity is crucial for minimizing matrix interferences that can be problematic with less selective detectors like UV-Vis. thermofisher.com The parent compound, Benz(a)anthracene, is known for its characteristic greenish-yellow fluorescence. nih.gov

UV-Visible (UV-Vis) Spectroscopy , often performed with a Diode Array Detector (DAD) in HPLC, provides absorbance spectra for eluting peaks. uci.edu While less sensitive than fluorescence, it is a valuable tool for identification, as the UV spectrum is a characteristic property of a compound's chromophore. Comparing the acquired spectrum of an unknown peak to a library of standard spectra can confirm its identity. uci.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural elucidation of isolated metabolites. While not a routine detection method coupled directly with chromatography for trace analysis, it is invaluable in metabolic studies for characterizing the precise structure of novel metabolites after they have been isolated and purified. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a cornerstone technique for the identification of metabolites of xenobiotics like this compound. nih.gov Mass spectrometry provides crucial information regarding the molecular weight of metabolites, while tandem mass spectrometry (MS/MS) offers structural insights through fragmentation analysis. springernature.comnih.gov

In the study of related compounds such as 7-ethylbenz[a]anthracene, metabolites are typically separated by analytical HPLC and subsequently identified based on their mass spectral characteristics, in conjunction with chromatographic behavior and other spectral data. nih.gov The metabolic pathways for benz[a]anthracene derivatives often involve oxidation, leading to the formation of various products including dihydrodiols and phenolic dihydrodiols. nih.gov

The general strategy involves acquiring full-scan mass spectra to detect potential metabolites by identifying their molecular ions. Subsequently, product ion scans (MS/MS) are performed on these candidate ions. The resulting fragmentation patterns are analyzed to elucidate the structure of the metabolite, such as the position of hydroxyl groups or other modifications on the parent molecule. github.io High-resolution mass spectrometry (HRMS) can further enhance identification by providing accurate mass measurements, which helps in determining the elemental composition of the metabolites. nih.gov

Table 1: Illustrative Data for Metabolite Identification of Benz[a]anthracene Derivatives using LC-MS/MS

| Metabolite Type | Parent Ion (m/z) | Major Fragment Ions (m/z) | Structural Inference |

|---|---|---|---|

| Dihydrodiol | [M+H]⁺ | [M+H - H₂O]⁺, [M+H - 2H₂O]⁺ | Loss of one or two water molecules is characteristic of dihydrodiol structures. |

| Phenolic Dihydrodiol | [M+H]⁺ | [M+H - H₂O]⁺, [M+H - C₂H₄O]⁺ | Fragmentation patterns indicate the presence of both hydroxyl and dihydrodiol moieties. |

| Hydroxylated Metabolite | [M+H]⁺ | [M+H - C₂H₅OH]⁺ | Loss of the ethanol side chain can be a key fragmentation pathway. |

UV and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible or fluorescence detectors is a widely employed method for the quantification of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. cdc.gov Benz[a]anthracene and its related compounds possess chromophores and fluorophores that allow for sensitive detection using these techniques. nih.gov

UV detection is a robust method, but fluorescence detection often provides superior sensitivity and selectivity for many PAHs. hplc.eujasco-global.com The selectivity of fluorescence detection is achieved by choosing specific excitation and emission wavelengths characteristic of the analyte, which minimizes interference from matrix components. hplc.eunih.gov For instance, Benz[a]anthracene is known to exhibit a greenish-yellow fluorescence. nih.gov When analyzing a mixture of PAHs, a programmed change of these wavelengths during the chromatographic run can optimize the detection for each compound as it elutes. hplc.eujasco-global.com

The UV spectra of benz[a]anthracene metabolites, while sometimes lacking sharp peaks, can be compared with authentic standards for identification purposes. scispace.com The combination of HPLC with fluorescence detection has been successfully used to quantify PAHs in various samples, including herbal extracts and environmental matrices. nih.govlcms.cz

Table 2: Typical Spectroscopic Detection Parameters for Benz[a]anthracene

| Parameter | UV Detection | Fluorescence Detection |

|---|---|---|

| Wavelength (nm) | 280 | Excitation: 260-280 / Emission: 350-440 |

| Sensitivity | Lower (ppb range) | Higher (sub-ppb range) |

| Selectivity | Moderate | High |

| Reference | cdc.govhplc.eu | hplc.eujasco-global.com |

Isotopic Labeling and Postlabeling Techniques for DNA Adduct Analysis

Understanding the genotoxic potential of this compound involves the analysis of its covalent binding to DNA, forming DNA adducts. Isotopic labeling and ³²P-postlabeling are highly sensitive methods for detecting and quantifying these adducts. berkeley.edu

In isotopic labeling studies, a radiolabeled version of the compound (e.g., with ³H or ¹⁴C) is administered, and after a period of exposure, DNA is isolated. The amount of radioactivity associated with the purified DNA is measured, providing a direct quantification of the total covalent binding. berkeley.edu

The ³²P-postlabeling assay is an extremely sensitive method that does not require prior radiolabeling of the chemical. nih.gov The procedure involves several steps:

Isolation of DNA from exposed tissues.

Enzymatic digestion of the DNA to normal and adducted deoxynucleoside 3'-monophosphates.

Enrichment of the more lipophilic adducts.

Transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase.

Separation of the ³²P-labeled adducts by chromatographic methods, typically thin-layer chromatography (TLC) or HPLC. oup.comnih.govresearchgate.net

This technique has been extensively used to analyze DNA adducts formed by related compounds like 7-methylbenz[a]anthracene (B135024) and 7,12-dimethylbenz[a]anthracene (B13559). oup.comoup.com These studies have revealed the formation of multiple adducts, primarily with deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). nih.govoup.com The identity of the adducts can be tentatively confirmed by co-chromatography with standards derived from the reaction of reactive metabolites (like diol-epoxides) with DNA. nih.gov

Table 3: Overview of ³²P-Postlabeling for DNA Adduct Analysis

| Step | Description | Purpose |

|---|---|---|

| DNA Isolation & Digestion | DNA is extracted and enzymatically hydrolyzed to 3'-mononucleotides. | To liberate individual adducted and non-adducted nucleotides. |

| Adduct Enrichment | Adducts are often enriched from the bulk of normal nucleotides (e.g., by butanol extraction). | To increase the concentration of adducts relative to normal nucleotides, enhancing sensitivity. |

| ³²P-Labeling | The 5'-hydroxyl group of the adducted nucleotides is phosphorylated using [γ-³²P]ATP and T4 polynucleotide kinase. | To introduce a highly sensitive radioactive label for detection. |

| Chromatographic Separation | Labeled adducts are separated by multi-dimensional TLC or HPLC. | To resolve different types of adducts from each other and from excess ATP. |

| Detection & Quantification | The separated, labeled adducts are detected by autoradiography or phosphor imaging and quantified. | To determine the number and levels of specific DNA adducts. |

Perspectives and Future Research Directions

Elucidation of Remaining Unknown Metabolic Pathways of Benz(a)anthracene-7-ethanol

The metabolic fate of this compound is largely uncharacterized. While studies on analogous compounds, such as 7-methylbenz[a]anthracene (B135024) and 7,12-dimethylbenz[a]anthracene (B13559), provide a foundational framework, direct investigation into the specific metabolic pathways of the 7-ethanol derivative is crucial. Future research should focus on identifying the enzymatic processes involved in its biotransformation and the resulting metabolites.

Key research questions to be addressed include:

Initial Oxidation: Does the ethanol (B145695) side chain undergo oxidation to an aldehyde or carboxylic acid? Is the aromatic ring system the primary site of initial enzymatic attack, and if so, at which positions?

Role of Cytochrome P450: Which specific cytochrome P450 isozymes are responsible for the metabolism of this compound? Studies on 7,12-dimethylbenz[a]anthracene have shown that hydroxylation of the methyl groups can influence the rate and regioselectivity of subsequent metabolism by these enzymes. oup.com

Formation of Dihydrodiols and Epoxides: Research on 7-methylbenz[a]anthracene indicates that metabolism can lead to the formation of various dihydrodiols. nih.gov It is critical to investigate whether this compound is metabolized to similar intermediates, such as dihydrodiol epoxides, which are often associated with the carcinogenic properties of PAHs.

Conjugation Reactions: What are the primary phase II conjugation reactions (e.g., glucuronidation, sulfation, glutathione (B108866) conjugation) that facilitate the excretion of this compound metabolites?

Table 1: Potential Metabolic Pathways for Investigation

| Putative Pathway | Key Enzymes | Potential Metabolites | Rationale based on Analogs |

| Side-Chain Oxidation | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Benz(a)anthracene-7-acetic acid | Common metabolic pathway for ethanol side chains. |

| Aromatic Hydroxylation | Cytochrome P450 | Phenolic derivatives | A primary route of PAH metabolism. nih.gov |

| Diol-Epoxide Formation | Cytochrome P450, Epoxide Hydrolase | Dihydrodiol epoxides | A critical activation pathway for many carcinogenic PAHs. nih.gov |

| Conjugation | UGTs, SULTs, GSTs | Glucuronide, sulfate, and glutathione conjugates | Essential for detoxification and excretion of PAH metabolites. nih.gov |

Data in this table is hypothetical and for illustrative purposes pending further research.

Comprehensive Profiling of Molecular Interactions in Diverse Biological Systems

Understanding the molecular interactions of this compound is fundamental to elucidating its potential biological effects. Research in this area should extend beyond simple binding assays to a more comprehensive profiling of its interactions with various cellular components.

Future studies should aim to:

DNA Adduct Formation: Investigate the potential for this compound and its metabolites to form covalent adducts with DNA. The interaction of PAHs with nucleic acids is a key mechanism of their carcinogenicity. acs.org

Protein Binding: Identify specific protein targets that interact with this compound. This includes metabolic enzymes, nuclear receptors, and other proteins whose function may be altered by such binding.

Receptor-Mediated Effects: Determine if this compound can act as a ligand for cellular receptors, such as the aryl hydrocarbon receptor (AhR), which is a key regulator of xenobiotic metabolism.

Impact on Signal Transduction Pathways: Explore the effects of this compound on cellular signaling cascades that regulate cell proliferation, apoptosis, and differentiation.

Development of Novel Analytical Approaches for Trace Level Detection

The development of sensitive and specific analytical methods is a prerequisite for studying the metabolism, molecular interactions, and environmental presence of this compound. Current analytical techniques for PAHs, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), provide a starting point. cdc.govnih.gov However, new approaches are needed to achieve the ultra-trace level detection required for biological and environmental samples.

Priorities for future analytical method development include:

High-Sensitivity Mass Spectrometry: The use of tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) can provide the specificity and sensitivity needed to identify and quantify this compound and its metabolites in complex matrices.

Immunoassays: The development of specific antibodies against this compound could enable the creation of highly sensitive and high-throughput immunoassays for screening purposes.

Biosensors: The design of novel biosensors could offer rapid, real-time detection of this compound in environmental samples.

Synthesis of Analytical Standards: The chemical synthesis of pure analytical standards of this compound and its predicted metabolites is essential for the validation of any new analytical method.

Table 2: Comparison of Potential Analytical Techniques

| Technique | Potential Advantages | Challenges for this compound |

| HPLC with Fluorescence Detection | High sensitivity for fluorescent compounds. | Potential for interference from other PAHs. |

| GC-MS | Good separation and structural information. | Derivatization may be required for the hydroxyl group. |

| LC-MS/MS | High sensitivity and specificity. | Lack of existing fragmentation data for this specific compound. |

| Immunoassay | High throughput and potential for field use. | Requires development of specific antibodies. |

This table provides a general overview and specific performance would depend on method optimization.

Interdisciplinary Studies on Environmental Cycling and Biotransformation

The environmental fate of this compound is another area where knowledge is severely lacking. Interdisciplinary research, combining environmental chemistry, microbiology, and toxicology, is needed to understand its persistence, transport, and transformation in the environment.

Key areas for interdisciplinary investigation include:

Photodegradation: Determining the susceptibility of this compound to photodegradation by sunlight in air and water.

Biodegradation: Identifying microorganisms capable of degrading this compound and characterizing the biodegradation pathways. Studies on the parent compound have identified bacterial and fungal strains that can initiate its breakdown. nih.govresearchgate.net

Sorption and Transport: Quantifying the sorption of this compound to soil and sediment, which will govern its mobility in the environment. The parent compound, Benz(a)anthracene (B33201), is known to adsorb strongly to organic matter. tpsgc-pwgsc.gc.ca

Bioaccumulation: Assessing the potential for this compound to bioaccumulate in aquatic and terrestrial organisms.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Benz(a)Anthracene derivatives in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use Class I, Type B biological safety hoods during mixing/handling to minimize aerosol exposure .

- Spill Management : Employ vacuum systems with HEPA filters for cleanup; avoid dry sweeping to reduce dust dispersion .

- PPE : Follow OSHA 29 CFR 1910.132 for protective equipment (e.g., nitrile gloves, lab coats, eye protection). Train personnel on incompatibilities with oxidizing agents (e.g., peroxides, strong acids/bases) .

Q. How should Benz(a)Anthracene derivatives be stored to prevent degradation or reactivity?

- Methodological Answer :

- Store in airtight, light-resistant containers at 2–8°C to avoid photodegradation .

- Separate from incompatible substances (e.g., nitric acid, sodium hydroxide) in a well-ventilated, ignition-free zone .

- Monitor storage conditions using environmental sensors to track temperature and humidity fluctuations.

Q. Which analytical techniques are validated for identifying Benz(a)Anthracene derivatives in environmental samples?

- Methodological Answer :

- Chromatography : Use HPLC with fluorescence detection (LOD: 0.1 ppb) for trace analysis in water/soil .

- Spectroscopy : Confirm structural integrity via FT-IR (peaks at 3050 cm⁻¹ for aromatic C-H) and NMR (δ 7.2–8.5 ppm for fused aromatic protons) .

- Mass Spec : High-resolution LC-MS (e.g., Q-TOF) for molecular ion confirmation (e.g., m/z 242.31 for 7-Methylbenz[a]anthracene) .

Advanced Research Questions

Q. How can synthesis pathways for Benz(a)Anthracene derivatives be optimized to reduce toxic intermediates?

- Methodological Answer :

- Route Selection : Prioritize catalytic hydrogenation over halogenation to avoid genotoxic byproducts (e.g., 9,10-dimethyl-1,2-benzanthracene synthesis via Pd/C-mediated reduction ).

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent systems .

- In Silico Screening : Use DFT calculations to predict intermediate reactivity and optimize stepwise yields (e.g., Gaussian 16 at B3LYP/6-31G* level) .

Q. How should researchers resolve contradictions in reported carcinogenic potentials of Benz(a)Anthracene derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from in vivo studies (e.g., rodent models) using PRISMA guidelines to assess dose-response relationships .

- Confounder Control : Standardize metabolic activation protocols (e.g., S9 liver homogenate concentration) to reduce inter-study variability .

- Mechanistic Studies : Employ CRISPR-Cas9 gene editing in cell lines to isolate oncogenic pathways (e.g., CYP1A1-mediated bioactivation) .

Q. What experimental designs are robust for assessing the environmental persistence of Benz(a)Anthracene derivatives?

- Methodological Answer :

- Microcosm Studies : Simulate soil/water systems under varying pH (4–9) and UV exposure to measure half-lives .

- QSAR Modeling : Develop predictive models using EPI Suite™ to estimate biodegradation rates based on substituent electronegativity .

- Tiered Testing : Follow OECD 307 guidelines for aerobic/anaerobic transformation studies, with GC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.